molecular formula C15H23N3O B14366309 1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]- CAS No. 90279-40-6

1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]-

Katalognummer: B14366309
CAS-Nummer: 90279-40-6
Molekulargewicht: 261.36 g/mol
InChI-Schlüssel: RMUXVPNZXHCHBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]- is an organic compound that belongs to the class of amides. It features a piperidine ring attached to an acetamide group, with a dimethylamino-substituted phenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]- typically involves the reaction of 4-(dimethylamino)benzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the phenyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with alcohol or amine functional groups.

    Substitution: Substituted derivatives with various alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]carbonyl}phenyl)-5-fluoro-4-[2-methyl-1-(1-methylethyl)-1H-imidazol-5-yl]pyrimidin-2-amine: A compound with a similar dimethylamino-substituted phenyl group.

    4-(Dimethylamino)phenylacetonitrile: Another compound featuring a piperidine ring and a dimethylamino-substituted phenyl group.

Uniqueness

1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]- is unique due to its specific combination of functional groups and structural features

Eigenschaften

CAS-Nummer

90279-40-6

Molekularformel

C15H23N3O

Molekulargewicht

261.36 g/mol

IUPAC-Name

N-[4-(dimethylamino)phenyl]-2-piperidin-1-ylacetamide

InChI

InChI=1S/C15H23N3O/c1-17(2)14-8-6-13(7-9-14)16-15(19)12-18-10-4-3-5-11-18/h6-9H,3-5,10-12H2,1-2H3,(H,16,19)

InChI-Schlüssel

RMUXVPNZXHCHBC-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CN2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.